2-Benzylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

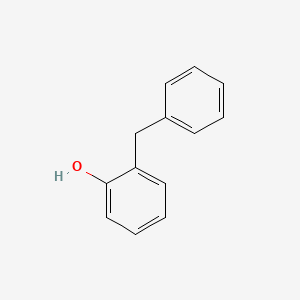

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGNVWZXRKJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067428 | |

| Record name | Phenol, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid or crystals; mp = 20.2-20.9 deg C; [Merck Index] Light brown crystalline solid; mp = 50-54 deg C; [Alfa Aesar MSDS] | |

| Record name | o-Benzylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28994-41-4, 1322-51-6 | |

| Record name | 2-Benzylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28994-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028994414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BENZYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF555BL24O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of 2-Benzylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary chemical synthesis routes for 2-benzylphenol, a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries.[1] The document details the prevalent synthetic methodologies, offering in-depth experimental protocols and a comparative analysis of various catalytic systems.

Core Synthesis Routes

The synthesis of this compound predominantly relies on the electrophilic aromatic substitution of phenol with a benzylating agent, a classic example of a Friedel-Crafts alkylation reaction.[1] However, alternative routes, such as the rearrangement of benzyl aryl ethers, offer different approaches to this important molecule.

Friedel-Crafts Benzylation of Phenol

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts benzylation of phenol.[1] This reaction involves the alkylation of phenol with a benzylating agent, typically benzyl chloride or benzyl alcohol, in the presence of a catalyst.[1] The hydroxyl group of phenol is a strongly activating ortho-, para-director, leading to the formation of both this compound and its isomer, 4-benzylphenol.[1] Consequently, achieving high regioselectivity for the ortho-product is a primary challenge.[1]

The choice of catalyst and reaction conditions plays a crucial role in determining the yield and, most importantly, the ortho/para product ratio.[1] Catalysts for this reaction can be broadly classified into Lewis acids, Brønsted acids, and heterogeneous catalysts.

Mechanism of Friedel-Crafts Benzylation:

The reaction proceeds via the formation of an electrophilic benzyl carbocation or a polarized complex from the benzylating agent, facilitated by the catalyst.[1] This electrophile is then attacked by the electron-rich phenol ring.[1]

-

Lewis Acids: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are effective in promoting the benzylation of phenol.[1][2] However, they often lead to a mixture of ortho- and para-isomers and can be difficult to handle and separate from the reaction mixture.[2]

-

Brønsted Acids: Strong Brønsted acids, particularly sulfuric acid (H₂SO₄), are also widely used catalysts.[1] This method can provide high yields of benzylphenol and is cost-effective.[3]

-

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on developing solid acid catalysts. Activated alumina and zeolites are prominent examples that offer advantages such as easier separation, reusability, and often, higher selectivity towards the ortho-product.[1][4][5] Vapor-phase reactions over activated alumina have shown high yields of predominantly ortho-benzylphenol.[5][6]

Rearrangement of Benzyl Aryl Ethers

An alternative route to this compound involves the rearrangement of benzyl phenyl ether. This reaction can be catalyzed by acids like polyphosphoric acid (PPA).[7] The benzyl group migrates from the oxygen atom to a carbon atom on the aromatic ring, yielding a mixture of ortho- and para-benzylphenols. The regioselectivity of this rearrangement is influenced by the substitution pattern on both the phenolic and benzyl moieties.[7] While not as common as the direct Friedel-Crafts benzylation, this method can be a useful synthetic strategy, particularly in cases where the starting benzyl aryl ether is readily available.[8]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for various synthetic routes to this compound, highlighting the performance of different catalytic systems.

| Benzylating Agent | Catalyst/Conditions | Temperature (°C) | Yield of this compound (%) | Selectivity (ortho/para ratio) | Reference(s) |

| Benzyl Alcohol | Activated Alumina (pellets) | 180 (reflux) | 55 | High (no m,p-isomers detected) | [1][4] |

| Benzyl Alcohol | Concentrated H₂SO₄ (94%) | 140 | High (overall yield up to 87.4%) | Ortho and para isomers formed | [1][3] |

| Benzyl Alcohol | Basic Metal Oxide (vapor phase) | 350-450 | >50 (ortho-benzylated phenols) | High (83% for ortho-products) | [2] |

| Benzyl Alcohol | Niobium Phosphate (NbOPO₄) | Not specified | 83 (total benzylation products) | Not specified | [9] |

| Benzyl Chloride | Lewis Acid (e.g., AlCl₃) | 80-120 | Optimized yields | Controlled by conditions | [5] |

| Benzyl Chloride | Zeolite (faujasite-type) | 160-180 | 85-95 (extrapolated) | Directed to ortho position | [5] |

| Benzyl Phenyl Ether | Polyphosphoric Acid (PPA) | 15-100 | Varies (e.g., 60 for 2-benzyl-6-methylphenol) | Dependent on substrate | [7] |

Experimental Protocols

Protocol 1: Ortho-Selective Benzylation of Phenol with Benzyl Alcohol using Activated Alumina

This protocol is adapted from a patented process demonstrating high selectivity for o-benzylphenol.[1][4]

Materials:

-

Phenol (564 g, 6.0 moles)

-

Benzyl alcohol (324 g, 3.0 moles)

-

Activated alumina pellets (e.g., CATAPAL SB), calcined (89 g)

-

Toluene (50 ml)

Equipment:

-

2-liter, 3-necked flask

-

Thermometer

-

Mechanical stirrer

-

Dean-Stark trap with condenser

Procedure:

-

Charge the 3-necked flask with phenol, benzyl alcohol, activated alumina pellets, and toluene.

-

Heat the reaction mixture to reflux (approximately 180 °C) with gentle stirring, sufficient to agitate the liquid without disturbing the catalyst pellets.

-

Collect the water of reaction in the Dean-Stark trap.

-

The reaction is complete when the theoretical amount of water (approximately 54 ml) has been collected.

-

Monitor the progress of the reaction by gas chromatography.

-

After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

-

The crude product can be purified by vacuum distillation to yield pure o-benzylphenol.

Protocol 2: Benzylation of Phenol with Benzyl Alcohol using Sulfuric Acid

This protocol describes a high-yield synthesis of benzylphenol using a strong Brønsted acid catalyst.[1][3]

Materials:

-

Phenol

-

Benzyl alcohol

-

Concentrated Sulfuric Acid (94%)

-

Petroleum ether

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Thermometer

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

In a three-necked flask, charge phenol and sulfuric acid (5% by weight of phenol).

-

Heat the mixture to the desired reaction temperature (e.g., 140 °C) with constant stirring.

-

Gradually add benzyl alcohol to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of phenol to benzyl alcohol of 6:1 is recommended for optimal yield.[1]

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours.

-

Cool the reaction mass to room temperature.

-

Dissolve the mixture in petroleum ether.

-

Neutralize the solution, followed by washing several times with distilled water.

-

Distill the organic layer at atmospheric pressure to remove unreacted reactants and the solvent.

-

The residual product, benzylphenol, is then purified by vacuum distillation.

Protocol 3: Rearrangement of Benzyl Phenyl Ether using Polyphosphoric Acid

This generalized protocol is based on the methodology for PPA-catalyzed benzyl rearrangement of benzyl aryl ethers.[7]

Materials:

-

Benzyl phenyl ether

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCE) or Toluene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of benzyl phenyl ether (1.0 mmol) in 2.0 mL of DCE or toluene, add 200 mg of PPA at the desired reaction temperature (e.g., 15-100 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, work-up the reaction mixture with saturated NaHCO₃ and extract with ethyl acetate.

-

Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue using flash column chromatography (eluting with petroleum ether and ethyl acetate) to afford the this compound product.

Conclusion

The synthesis of this compound is a well-established process, with the Friedel-Crafts benzylation of phenol being the most prominent and versatile method. The choice of catalyst is paramount in controlling the regioselectivity and overall efficiency of the reaction. While traditional Lewis and Brønsted acids are effective, modern heterogeneous catalysts offer significant advantages in terms of product separation, catalyst reusability, and environmental impact. For researchers and professionals in drug development and chemical manufacturing, a thorough understanding of these synthetic routes and the variables that influence their outcomes is essential for the efficient and selective production of this compound. Alternative methods, such as the rearrangement of benzyl aryl ethers, provide additional synthetic strategies that may be advantageous in specific contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US4105699A - Preparation of o-benzylphenol - Google Patents [patents.google.com]

- 5. This compound | 1322-51-6 | Benchchem [benchchem.com]

- 6. EP0186255A2 - Process for preparing benzyl substituted phenols, dibenzylphenolic compounds, and the antioxidant use of such phenols - Google Patents [patents.google.com]

- 7. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement [ccspublishing.org.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

2-Benzylphenol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

This compound, also known as o-benzylphenol or 2-hydroxydiphenylmethane, is an organic aromatic compound with the chemical formula C₁₃H₁₂O.[1][2] It consists of a phenol ring substituted with a benzyl group at the ortho position.[3] At room temperature, it typically exists as a white to off-white or pale yellow crystalline solid with a faint phenolic odor.[2][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 184.23 g/mol | [1][5][6] |

| Melting Point | 21 - 55 °C | [4][7] |

| 49-51 °C | [5][6][8] | |

| 52 °C | [4] | |

| Boiling Point | 312 °C (at 760 mmHg) | [4][5][6][9] |

| 171-172 °C (at 15 Torr) | [7][10] | |

| Density | 1.1102 g/cm³ (at 20 °C) | [7][11] |

| 1.0708 g/cm³ | [1] | |

| Appearance | White to off-white crystalline solid | [1][12] |

| Colorless to red-pink crystals | [12][13] |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value | Source(s) |

| pKa | 10.39 ± 0.30 (Predicted) | [11][12][13] |

| Solubility in Water | Practically insoluble | [8][11][12][13] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, and methanol. | [1][5][12] |

| Flash Point | >109 °C (>230 °F) | [8][9][13] |

| Refractive Index (nD20) | 1.59945 | [11][13][14] |

Table 3: Spectroscopic Data Identifiers for this compound

| Spectroscopy | Data Availability / Reference |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| Mass Spectrometry (GC-MS) | Available |

| Infrared (IR) Spectroscopy | Available |

| Raman Spectroscopy | Available |

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and evaluation of this compound are provided below.

Synthesis of this compound via Friedel-Crafts Alkylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts benzylation of phenol.[2] This electrophilic aromatic substitution reaction involves the alkylation of phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a catalyst.[2]

Materials:

-

Phenol

-

Benzyl alcohol

-

Catalyst (e.g., heterogeneous acid catalyst)

-

Petroleum ether

-

Dean-Stark apparatus

-

Reaction flask with a stirrer and dropping funnel

Procedure:

-

A mixture of phenol and the catalyst is placed in the reaction flask.

-

The mixture is heated to reflux (approximately 180 °C) with gentle stirring.

-

Benzyl alcohol is gradually added to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of 6:1 (phenol to benzyl alcohol) is recommended.[2]

-

The water produced during the reaction is collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

The progress of the reaction can be monitored by gas chromatography.

-

After completion, the reaction mixture is cooled, and the liquid product is decanted to separate it from the catalyst.

-

The crude product is dissolved in petroleum ether, neutralized, and washed several times with distilled water.

-

The organic layer is distilled at atmospheric pressure to remove unreacted starting materials and the solvent.

-

The resulting benzylphenol is then purified by vacuum distillation.[2]

Determination of pKa

The acid dissociation constant (pKa) of a phenolic compound like this compound can be determined using various methods, including spectrometric and potentiometric titrations.

General Spectrometric Method:

-

A solution of this compound is prepared in a suitable solvent system (e.g., an acetonitrile-water mixture).[15]

-

The electronic absorption spectra of the solution are recorded at various pH values (typically ranging from 2.0 to 11.0).[15]

-

The changes in absorbance at a specific wavelength, corresponding to the phenolate ion formation, are measured as a function of pH.

-

The pKa value is then determined from the inflection point of the resulting sigmoid curve of absorbance versus pH.

Measurement of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

General Shake-Flask Method:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed container.

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Biological Activity and Experimental Workflows

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other phenolic compounds suggests potential antioxidant and antimicrobial activities.[4][7][12] The following sections describe general mechanisms and experimental workflows to assess these properties.

Potential Antioxidant Activity

Phenolic compounds can act as antioxidants through various mechanisms, primarily by donating a hydrogen atom to neutralize free radicals. This process is a key aspect of their protective effects against oxidative stress.

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Workflow for Antioxidant Assays

The antioxidant capacity of this compound can be evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Caption: A generalized workflow for in vitro antioxidant activity assessment.

Potential Antimicrobial Activity

Phenolic compounds are known to exhibit antimicrobial properties by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[7]

Experimental Workflow for Antimicrobial Assays

The antimicrobial efficacy of this compound can be determined using methods like the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, supported by quantitative data and established experimental protocols. The information presented serves as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, facilitating further investigation into the applications of this versatile compound.

References

- 1. This compound | C13H12O | CID 24216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 28994-41-4: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the antimicrobial properties and endurance of eugenol and 2-phenylphenol functionalized sol-gel coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Future Antimicrobials: Natural and Functionalized Phenolics [mdpi.com]

- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 10. This compound - α-Phenyl-o-cresol, 2-Hydroxydiphenylmethane [sigmaaldrich.com]

- 11. This compound = 98.0 GC 28994-41-4 [sigmaaldrich.com]

- 12. This compound | 1322-51-6 | Benchchem [benchchem.com]

- 13. This compound | CAS 28994-41-4 [matrix-fine-chemicals.com]

- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-Benzylphenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-benzylphenols are a class of aromatic organic compounds built upon a central phenol ring with a benzyl group attached at the ortho position. This structural motif is the foundation for a diverse range of molecules, including both naturally occurring bioactive compounds and synthetically derived molecules with tailored properties.[1] The significance of this structural class emerged with the isolation and characterization of neolignans from natural sources, such as magnolol and honokiol from Magnolia species.[1] These discoveries revealed a rich pharmacology, spurring further research into the synthesis and biological evaluation of novel 2-benzylphenol derivatives.[1] This guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their antimicrobial, antioxidant, and anticancer properties.

Data Presentation

The biological efficacy of this compound derivatives has been demonstrated through a range of in vitro assays. The following tables summarize key quantitative data, providing a comparative analysis of their diverse biological activities.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM (~3.3 µg/mL) | [2] |

| 2-Benzyl benzimidazole hydrazone derivative (7) | Bacillus subtilis | 62.5 | [3] |

| Benzyl phenyl sulfide derivative (5f) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-64 | [4] |

| Benzyl phenyl sulfide derivative (5h) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2-64 | [4] |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (8) | Candida krusei | 31.25 | [1] |

| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (8) | Candida albicans isolate | 31.25 | [1] |

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of 2-Hydroxy Benzyl Hydrazide Derivatives

| Compound Code | DPPH Assay IC50 (µg/mL) | Reference |

| C-1 | 223.87 | [5][6] |

| C-2 | 85.64 | [5][6] |

| C-3 | 162.18 | [5][6] |

| C-7 | 81.28 | [5][6] |

| C-12 | 309.03 | [5][6] |

| Ascorbic Acid (Standard) | 30.20 | [5][6] |

IC50: Half-maximal inhibitory concentration

Table 3: Anticancer Activity of Benzimidazole and Other Phenolic Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| Benzimidazole derivative (4) | A549 (Lung) | 40.32 µM | [7] |

| Benzimidazole derivative (4) | HepG2 (Liver) | 40.32 µM | [7] |

| Cisplatin (Standard) | A549 (Lung) | 9.87 µM | [7] |

| Azomethine derivative (12b) | SNB-75 (Brain) | 0.14 µM | [8] |

| Azomethine derivative (7b) | HOP-92 (Lung) | 0.73 µM | [8] |

| Azomethine derivative (16a) | HOP-92 (Lung) | 0.74 µM | [8] |

| Azomethine derivative (27d) | HOP-92 (Lung) | 0.81 µM | [8] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Compound Plates: Stock solutions of test compounds are prepared in a suitable solvent, typically DMSO. A serial dilution of the compounds is then performed in a 96- or 384-well microtiter plate.

-

Bacterial Inoculum Preparation: A fresh culture of the target bacterium is grown on an appropriate agar plate. Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.[9]

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[1]

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Preparation of DPPH Solution: A solution of DPPH is prepared in methanol or ethanol to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: A small volume of the test compound (dissolved in a suitable solvent) is added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: A small aliquot of the antioxidant sample is added to the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as in the DPPH assay.[10]

Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength between 500 and 600 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms, including the disruption of microbial cell membranes and the modulation of key cellular signaling pathways implicated in cell survival, proliferation, and apoptosis.

Putative Anticancer Signaling Pathways

Phenolic compounds have been shown to induce apoptosis in cancer cells by modulating critical signaling pathways such as the PI3K/Akt and MAPK pathways. While direct evidence for all this compound derivatives is still emerging, the following diagrams illustrate the putative mechanisms based on the known activities of similar compounds.

Caption: Putative inhibition of the PI3K/Akt survival pathway by this compound derivatives.

Caption: Putative activation of pro-apoptotic JNK/p38 MAPK signaling by this compound derivatives.

Experimental Workflows

The discovery and evaluation of novel this compound derivatives often follow a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.

Caption: A generalized workflow for the discovery and evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of biological activities, including significant antimicrobial, antioxidant, and anticancer potential. The data and protocols presented in this guide provide a solid foundation for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Future research should focus on expanding the library of synthesized derivatives, conducting more in-depth mechanistic studies to elucidate their precise modes of action, and performing in vivo studies to validate their therapeutic potential. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel therapeutic agents.

References

- 1. Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.journalagent.com [pdf.journalagent.com]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

2-Benzylphenol: A Technical Overview of its Biological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylphenol, also known as o-benzylphenol or 2-hydroxydiphenylmethane, is an aromatic organic compound with emerging interest in various biological applications. Structurally, it consists of a phenol ring substituted with a benzyl group at the ortho position. While its primary industrial applications have been in chemical synthesis, including the production of polymers and UV stabilizers, recent scientific interest has shifted towards its biological activities.[1] This technical guide provides an in-depth exploration of the known mechanisms of action of this compound in biological systems, with a focus on its antimicrobial and estrogenic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Core Mechanisms of Action

Current research indicates that this compound's biological effects are primarily centered around two key areas: antimicrobial activity and weak estrogenic activity. The underlying mechanisms are rooted in its phenolic structure, which allows for interactions with cellular membranes and specific receptor proteins.

Antimicrobial Activity

As a phenolic compound, this compound is understood to exert its antimicrobial effects primarily through the disruption of microbial cell membranes.[2] This general mechanism is shared by many phenols and is a cornerstone of their antiseptic and disinfectant properties.

Mechanism of Action: Membrane Disruption

The lipophilic nature of the benzyl group facilitates the partitioning of this compound into the lipid bilayer of microbial cell membranes. This intercalation disrupts the structural integrity and fluidity of the membrane, leading to several detrimental consequences for the microorganism:

-

Increased Permeability: The presence of this compound molecules within the membrane creates pores and increases its permeability to ions and other small molecules.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, such as ions, ATP, and nucleic acids.

-

Dissipation of Ion Gradients: The disruption of the proton motive force and other essential ion gradients across the membrane inhibits crucial cellular processes, including ATP synthesis and transport.

-

Enzyme Inactivation: Membrane-bound enzymes can be denatured or have their function impaired due to the altered lipid environment.

This cascade of events ultimately leads to the inhibition of microbial growth (bacteriostatic or fungistatic) and, at higher concentrations, cell death (bactericidal or fungicidal).

Estrogenic Activity

This compound has been identified as a compound with weak estrogenic activity.[2] This activity is attributed to its ability to bind to estrogen receptors (ERs), which are nuclear receptors that play a pivotal role in the regulation of gene expression.

Mechanism of Action: Estrogen Receptor Binding

The phenolic hydroxyl group of this compound is a key structural feature that allows it to mimic the natural estrogen, 17β-estradiol, and bind to the ligand-binding domain of estrogen receptors, primarily ERα and ERβ. The binding of this compound to these receptors can initiate a conformational change in the receptor protein, leading to its dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction can modulate the transcription of these genes, leading to a physiological response.

It is important to note that the estrogenic potency of this compound is considered weak, particularly due to the ortho-positioning of the benzyl group, which may cause steric hindrance and affect the binding affinity to the estrogen receptor compared to para-substituted phenols.[2]

Quantitative Data

Despite the acknowledged antimicrobial and estrogenic activities of this compound, a comprehensive search of peer-reviewed scientific literature did not yield specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a range of microorganisms or EC50/IC50 values for estrogen receptor binding and activation. The following tables are provided as templates to be populated as such data becomes available through future research.

Table 1: Antimicrobial Activity of this compound (Illustrative)

| Target Organism | Assay Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Broth Microdilution | Data not available | - |

| Escherichia coli | Broth Microdilution | Data not available | - |

| Candida albicans | Broth Microdilution | Data not available | - |

| Aspergillus niger | Broth Microdilution | Data not available | - |

Table 2: Estrogenic Activity of this compound (Illustrative)

| Assay | Receptor | Endpoint | Value | Reference |

|---|---|---|---|---|

| Receptor Binding Assay | ERα | Ki (nM) | Data not available | - |

| Reporter Gene Assay | ERα | EC50 (µM) | Data not available | - |

| Cell Proliferation Assay | ERα | EC50 (µM) | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activities of this compound.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

1. Preparation of Materials:

- Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

- Microbial culture: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

- 96-well microtiter plates.

- Sterile broth medium.

2. Assay Procedure:

- Serial Dilution: A two-fold serial dilution of the this compound stock solution is prepared across the wells of a 96-well plate using the broth medium. This creates a gradient of compound concentrations.

- Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

- Controls:

- Positive Control: Wells containing the microbial suspension in broth without the test compound to ensure microbial growth.

- Negative Control: Wells containing only sterile broth to check for contamination.

- Solvent Control: Wells containing the microbial suspension and the highest concentration of the solvent used to dissolve the test compound to ensure the solvent has no inhibitory effect.

- Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

3. Determination of MIC:

- Following incubation, the plates are visually inspected for microbial growth (turbidity).

- The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay used to evaluate the estrogenic potential of a compound by measuring the activation of the human estrogen receptor α (hERα) expressed in yeast (Saccharomyces cerevisiae).[2]

1. Preparation of Materials:

- Yeast strain: Saccharomyces cerevisiae genetically engineered to express the hERα and a reporter gene (e.g., lacZ for β-galactosidase) under the control of EREs.

- Test compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).

- Positive control: 17β-estradiol.

- Yeast culture medium.

- 96-well microtiter plates.

- Chromogenic substrate for β-galactosidase (e.g., CPRG - Chlorophenol red-β-D-galactopyranoside).

2. Assay Procedure:

- Yeast Culture: The recombinant yeast is cultured in a suitable medium to a specific optical density.

- Compound Exposure: The yeast culture is exposed to various concentrations of this compound, the positive control, and a solvent control in a 96-well plate.

- Incubation: The plate is incubated at 30°C for a defined period (e.g., 18-72 hours) to allow for receptor binding, gene transcription, and protein expression.

3. Reporter Gene Measurement:

- The chromogenic substrate (CPRG) is added to each well.

- If this compound has activated the estrogen receptor, the expressed β-galactosidase will metabolize CPRG, leading to a color change from yellow to red.

- The plate is incubated to allow for color development.

- The absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

- The estrogenic activity is quantified relative to the response produced by the positive control, 17β-estradiol.

- An EC50 value (the concentration that produces 50% of the maximal response) can be calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: General antimicrobial mechanism of this compound via membrane disruption.

Caption: Experimental workflow for the Broth Microdilution Assay.

Caption: Signaling pathway in the Yeast Estrogen Screen (YES) Assay.

Conclusion and Future Directions

This compound demonstrates clear biological activity, primarily as an antimicrobial agent through membrane disruption and as a weak estrogenic compound via estrogen receptor binding. While the qualitative aspects of these mechanisms are understood within the broader context of phenolic compounds, there is a notable absence of specific quantitative data for this compound in the public domain.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The established protocols outlined in this guide provide a clear path for the systematic evaluation of this compound's potency. Future research should prioritize:

-

Quantitative Antimicrobial Studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of clinically relevant bacteria and fungi.

-

Quantitative Estrogenic Activity Studies: Characterizing the binding affinity (Ki) of this compound for ERα and ERβ and determining its functional potency (EC50) in various cell-based assays.

-

Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound to understand how modifications to its chemical structure impact its biological activities, potentially leading to the development of more potent and selective compounds.

-

Toxicology and Safety Profiling: Comprehensive assessment of the cytotoxic and broader toxicological profile of this compound is essential for any potential therapeutic or commercial application.

By addressing these knowledge gaps, the scientific community can fully elucidate the biological potential of this compound and its derivatives, paving the way for novel applications in medicine and biotechnology.

References

- 1. Frontiers | Anti-staphylococcal activity of a polyphenol-rich citrus extract: synergy with β-lactams and low proficiency to induce resistance [frontiersin.org]

- 2. On the antimicrobial properties and endurance of eugenol and 2-phenylphenol functionalized sol-gel coatings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Benzylphenol: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-benzylphenol, a significant aromatic organic compound. It details the historical context of its discovery, its physicochemical properties, and established synthetic and analytical methodologies. This document is intended to be a core resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols and structured data for practical application.

Introduction

This compound, also known as o-benzylphenol or 2-hydroxydiphenylmethane, is an organic compound featuring a phenol ring substituted with a benzyl group at the ortho position.[1] While specific details of its initial discovery are not extensively documented, its origins are rooted in the early 20th-century explorations of phenol derivatives.[2] The significance of the this compound scaffold grew with the isolation and characterization of naturally occurring bioactive molecules like magnolol and honokiol from Magnolia species, which spurred further research into this class of compounds.[2] this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and industrial materials such as antioxidants and polymer stabilizers.[3]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₂O | [4] |

| Molecular Weight | 184.23 g/mol | |

| CAS Number | 28994-41-4 | [3] |

| Melting Point | 49-51 °C | |

| Boiling Point | 312 °C | |

| Density | ~1.012 g/cm³ | [3] |

| Solubility | Soluble in methanol. Practically insoluble in water. | |

| Appearance | White to off-white crystalline solid. | [3] |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol.[2] This electrophilic aromatic substitution reaction involves the benzylation of phenol using a benzylating agent in the presence of a catalyst.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts benzylation of phenol proceeds via the formation of a benzyl carbocation or a polarized complex from the benzylating agent, facilitated by a catalyst. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating ortho-, para-director, leading to the formation of both this compound and 4-benzylphenol. The regioselectivity of the reaction is influenced by factors such as the choice of catalyst, solvent, and reaction temperature.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from phenol and benzyl alcohol using an activated alumina catalyst.

Materials:

-

Phenol (e.g., 564 g, 6.0 moles)

-

Benzyl alcohol (e.g., 324 g, 3.0 moles)

-

Activated alumina pellets (e.g., 89 g)

-

Toluene (e.g., 50 ml)

Equipment:

-

2-liter, 3-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark trap with condenser

-

Heating mantle

Procedure:

-

Charge the 3-necked flask with phenol, benzyl alcohol, activated alumina pellets, and toluene.

-

Heat the reaction mixture to reflux (approximately 180 °C) with gentle stirring.

-

Collect the water of reaction in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

-

Monitor the progress of the reaction by gas chromatography.

-

After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

-

The crude product is then purified by vacuum distillation.

Purification of this compound

Vacuum Distillation

Crude this compound is effectively purified by vacuum distillation to remove unreacted starting materials and higher boiling point byproducts.

Equipment:

-

Distillation flask

-

Vigreux column

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle

Procedure:

-

Assemble the distillation apparatus.

-

Add the crude this compound to the distillation flask with a magnetic stir bar or boiling chips.

-

Slowly apply vacuum to the system, monitoring the pressure with a manometer. A typical vacuum for this distillation is in the range of 1-10 mmHg.

-

Once a stable vacuum is achieved, gently heat the distillation flask.

-

Collect any low-boiling impurities in a separate receiving flask.

-

As the temperature at the distillation head stabilizes, collect the main fraction of this compound in a clean, pre-weighed receiving flask.

Recrystallization

For further purification, this compound can be recrystallized.

Procedure:

-

Dissolve the solid this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly.

-

Filter the hot solution to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice-water bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the ice-cold recrystallization solvent.

-

Dry the purified crystals, weigh them, and determine the melting point to assess purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1.1. 1H NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5][6]

-

Ensure the sample is fully dissolved and the solution is homogeneous.[7]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.[6]

Data Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 s

-

Acquisition Time (aq): ~3-4 s

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum manually.

-

Apply a baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]

-

Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

5.1.2. 13C NMR Spectroscopy Protocol

Sample Preparation:

-

Prepare a more concentrated solution (50-100 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance and sensitivity of the 13C nucleus.[8]

Data Acquisition:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Pulse Program: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 s

-

Data Processing:

-

Similar to 1H NMR, including Fourier transform, phasing, baseline correction, and referencing (e.g., CDCl₃ at 77.16 ppm).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol (KBr Pellet Method):

Sample Preparation:

-

Grind 1-2 mg of dry, purified this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.[9]

-

Gently mix the this compound and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion.[9]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[9]

Data Acquisition:

-

Instrument: FT-IR spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Acquire a background spectrum of a pure KBr pellet.

-

Acquire the sample spectrum.

Data Analysis:

-

The spectrum should be displayed in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands for the functional groups present in this compound (e.g., O-H stretch, C-H aromatic stretch, C=C aromatic stretch, C-O stretch).

Mass Spectrometry (MS)

Protocol (Electron Ionization - Mass Spectrometry):

Sample Introduction:

-

If coupled with Gas Chromatography (GC-MS), dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

For direct insertion, place a small amount of the solid sample on a probe.

Data Acquisition:

-

Ionization Method: Electron Ionization (EI).[10]

-

Ionization Energy: 70 eV (standard).[10]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: e.g., m/z 40-400.

Data Analysis:

-

Identify the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (184.23 g/mol ).

-

Analyze the fragmentation pattern to confirm the structure. Common fragments would include those corresponding to the loss of the benzyl group or other characteristic fragments.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, related phenolic compounds are known to possess various properties, including antioxidant, anti-inflammatory, and weak estrogenic effects.[11] The following section provides a generalized overview and a representative signaling pathway that could be investigated for this compound based on the activities of similar molecules.

Potential Biological Activities

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals due to the hydrogen-donating ability of the hydroxyl group. The antioxidant capacity of this compound can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[12]

-

Anti-inflammatory Activity: Some phenolic compounds exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation, such as the NF-κB pathway.

-

Estrogenic Activity: this compound has been reported to exhibit weak estrogenic activity, which can be assessed using assays like the Yeast Estrogen Screen (YES).[11]

Representative Signaling Pathway: Antioxidant Response

The antioxidant activity of phenolic compounds can involve the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of this compound, from its historical context to practical experimental protocols for its synthesis, purification, and characterization. The structured data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, analytical chemistry, and drug development. While the direct biological activity of this compound is an area requiring further investigation, the information provided on related compounds and potential pathways offers a foundation for future studies.

References

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. benchchem.com [benchchem.com]

- 3. CAS 28994-41-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C13H12O | CID 24216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mun.ca [mun.ca]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. benchchem.com [benchchem.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. shimadzu.com [shimadzu.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Benzylphenol and Its Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-benzylphenol, its chemical properties, synthesis, and the significant biological activities of its naturally occurring derivatives, magnolol and honokiol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, pharmacology, and drug development.

This compound: Core Chemical Information

This compound is an organic aromatic compound that serves as a crucial intermediate in the synthesis of a variety of other chemical compounds.[1]

Molecular Structure and CAS Number

The foundational chemical identity of this compound is defined by its molecular structure and CAS (Chemical Abstracts Service) number, which are essential for its unambiguous identification in research and regulatory contexts.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 28994-41-4 |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Hydroxydiphenylmethane, α-Phenyl-o-cresol |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol with a benzylating agent. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

Phenol

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve phenol (1.0 equivalent) in dichloromethane.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (1.1 equivalents).

-

Addition of Benzylating Agent: Add benzyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield pure this compound.

Bioactive Derivatives: Magnolol and Honokiol

While this compound is primarily a synthetic intermediate, its naturally occurring derivatives, magnolol and honokiol, are of significant interest in drug development due to their wide range of biological activities.[2][3] These isomeric biphenolic compounds are the primary active constituents of Magnolia officinalis bark.[2]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of magnolol and honokiol from various studies.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Target/Cell Line | IC₅₀ / Inhibition | Reference |

| Magnolol | NF-κB Luciferase Reporter | THP-1 cells | 44.8% inhibition at 15 µM | [2][4] |

| Honokiol | NF-κB Luciferase Reporter | THP-1 cells | 42.3% inhibition at 15 µM | [2][4] |

| Magnolol | Cyclooxygenase-2 (Cox-2) Activity | - | 45.8% inhibition at 15 µM | [2][4] |

| Honokiol | Cyclooxygenase-2 (Cox-2) Activity | - | 66.3% inhibition at 15 µM | [2][4] |

| 4-O-methylhonokiol | NO Generation | Raw 264.7 cells | IC₅₀ = 9.8 µM | [5] |

Table 2: Anticancer and Cytotoxic Activity

| Compound | Cell Line | Activity | EC₅₀ / IC₅₀ | Reference |

| Honokiol & Magnolol (Co-treatment) | U87MG and LN229 (Glioblastoma) | Proliferation Inhibition | - | [6] |

| Honokiol | Mammalian cells | Cytotoxicity | > 50 µM | [7] |

| Magnolol | Mammalian cells | Cytotoxicity | > 50 µM | [7] |

Table 3: Antiparasitic Activity

| Compound | Organism | Activity | EC₅₀ | Reference |

| Honokiol | Ascaris suum larvae | Inhibition of motility | 8.128 µM | [7] |

| Magnolol | Ascaris suum larvae | Inhibition of motility | 11.08 µM | [7] |

| Honokiol | Caenorhabditis elegans | Inhibition of motility | 109.0 µM | [7] |

| Magnolol | Caenorhabditis elegans | Inhibition of motility | 106.6 µM | [7] |

Experimental Protocol: Extraction and Purification of Magnolol and Honokiol

This protocol outlines a method for the isolation of magnolol and honokiol from Magnolia officinalis bark.

Materials:

-

Dried Magnolia officinalis bark

-

Methanol

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

-

Sodium hydroxide (NaOH)

-

Acetic acid

Equipment:

-

Grinder

-

Soxhlet apparatus

-

Rotary evaporator

-

Apparatus for column chromatography

-

pH meter

Procedure:

-

Extraction: Grind the dried Magnolia officinalis bark into a fine powder. Extract the powder with methanol using a Soxhlet apparatus.

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Dissolve the crude extract in ethyl acetate and wash with water to remove water-soluble impurities.

-

Alkali-Acid Separation of Honokiol:

-

Dissolve the ethyl acetate extract in a dilute aqueous solution of sodium hydroxide.

-

Carefully adjust the pH to approximately 11 with acetic acid to precipitate the crude honokiol.[8]

-

Filter and dry the precipitate. The filtrate will contain magnolol.

-

-

Purification of Honokiol: Recrystallize the crude honokiol or purify it further using silica gel column chromatography with an n-hexane-ethyl acetate solvent system.

-

Isolation of Magnolol: Acidify the filtrate from step 4 to a pH of around 7 with acetic acid to precipitate crude magnolol.

-

Purification of Magnolol: Purify the crude magnolol by silica gel column chromatography using an n-hexane-ethyl acetate solvent system.[9]

Mechanism of Action: Modulation of Signaling Pathways

Magnolol and honokiol exert their diverse biological effects by modulating key intracellular signaling pathways, with the NF-κB pathway being a prominent target for their anti-inflammatory actions.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as cytokines, chemokines, and enzymes like COX-2 and iNOS.

Magnolol and honokiol have been shown to inhibit NF-κB activation.[2][4][10] Their mechanism involves interfering with the downstream signaling cascade of MEKK-1, an upstream kinase of the IKK complex.[2][4] By inhibiting this pathway, magnolol and honokiol effectively suppress the production of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by magnolol and honokiol.

Modulation of Other Key Pathways

In addition to the NF-κB pathway, magnolol and honokiol have been shown to influence other critical cellular signaling cascades:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Honokiol and magnolol can modulate this pathway, which is often hyperactivated in cancer cells, contributing to their anti-cancer effects.[6][10] Co-treatment with honokiol and magnolol has been shown to decrease the activation of PI3K and Akt in glioblastoma cells.[6]

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Activation of AMPK can inhibit anabolic pathways, such as lipid synthesis, and stimulate catabolic pathways, such as fatty acid oxidation. A combination of honokiol and magnolol has been found to activate AMPK, which in turn inhibits the SREBP-1c pathway involved in hepatic steatosis.[11]

Caption: Experimental workflow from extraction to mechanism of action studies.

Conclusion

This compound serves as a valuable scaffold in chemical synthesis. Its naturally occurring derivatives, magnolol and honokiol, exhibit a remarkable breadth of biological activities, making them promising candidates for further investigation in drug development. Their ability to modulate key signaling pathways, such as NF-κB, PI3K/Akt, and AMPK, underscores their therapeutic potential in a variety of diseases, including inflammatory disorders, cancer, and metabolic conditions. This guide provides a foundational understanding for researchers to explore the synthesis, biological evaluation, and mechanistic elucidation of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Magnolol and honokiol exert a synergistic anti-tumor effect through autophagy and apoptosis in human glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnolol and Honokiol Are Novel Antiparasitic Compounds from Magnolia officinalis That Target the Mitochondrial Electron Transport Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extracting and separating method of magnolol and honokiol - Eureka | Patsnap [eureka.patsnap.com]

- 9. Facile Purification of Honokiol and its Antiviral and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Honokiol and Magnolol as Multifunctional Antioxidative Molecules for Dermatologic Disorders [mdpi.com]

- 11. Combination of honokiol and magnolol inhibits hepatic steatosis through AMPK-SREBP-1 c pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility and Stability of 2-Benzylphenol: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility and stability of 2-Benzylphenol, providing key data, experimental protocols, and workflow visualizations.

Introduction

This compound (also known as α-Phenyl-o-cresol or 2-hydroxydiphenylmethane) is an aromatic organic compound with a benzyl group attached to a phenol ring.[1] Its molecular structure lends it to applications as a precursor in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of antioxidants.[1] Understanding the solubility and stability of this compound is critical for its effective use in these applications, from designing synthetic reactions to formulating stable products.

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It includes tabulated quantitative and qualitative solubility data in various solvents, a discussion of its chemical stability, and detailed experimental protocols for determining these properties.